molecular formula C11H16N2O3S B038441 1-[(4-Methoxyphenyl)sulfonyl]piperazine CAS No. 121751-67-5

1-[(4-Methoxyphenyl)sulfonyl]piperazine

Cat. No.: B038441
CAS No.: 121751-67-5
M. Wt: 256.32 g/mol
InChI Key: RYCVCXVHXZLECQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylsulfonyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary target of 1-[(4-Methoxyphenyl)sulfonyl]piperazine is Stromelysin-1 , a human protein . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.

Mode of Action

This compound interacts with its target, Stromelysin-1, by inhibiting its activity . This inhibition prevents the breakdown of the extracellular matrix, which can have various downstream effects depending on the specific biological context.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds with high yields. Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCVCXVHXZLECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355364
Record name 1-[(4-methoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121751-67-5
Record name 1-[(4-methoxyphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121751-67-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methoxybenzenesulfonyl chloride (6.2 g, 30 mM) in CH2Cl2 (180 ml) is added to a solution of piperazine (12.9 g, 150 mM) in CH2Cl2 (570 ml) and pyridine (2.7 ml). The solution is maintained in agitation at room temperature for 15 h. The solvent is then removed under vacuum. The residue is dissolved in 3N HCl and washed with ethyl ether. The organic phase is removed and the aqueous phase is alkalized and extracted with ethyl acetate. The organic phase is dried over Na2SO4 and the solvent is removed under vacuum. A white solid is obtained (Yield=88%). P.f.: 184.3-185.6° C. FT-IR (KBr): 3082, 3058, 2975, 2944, 2907, 2840, 2810, 1597, 1580, 1495, 1465, 1442, 1413, 1346, 1318, 1298, 1286, 1254, 1179, 1159, 1110, 1095, 1066, 1027, 947, 830, 805, 734, 657, 634 cm−1. 1NMRs (300 MHz CDCl3, δ): 2.48-2.51 (m, 4H, two CH2 piperazine), 2.88-2.94 (m, 5H, two CH2 piperazine and NH), 3.86 (s, 3H, OCH3), 6.95-7.00 (m, 2H, aromatic protons), 7.64-7.68 (m, 2H, aromatic protons). 13C NMRs (75 MHz CDCl3, δ): 46.25, 50.57, 55.85, 77.82, 77.25, 77.67, 79.95, 114.40, 114.58, 127.32, 130.12, 163.27. GC-MS (70 eV) m/z (int. rel.): 258 [(34S)M+, 1], 256 [(32S)M+, 10], 171 (8), 108 (7), 92 (10), 85 (100), 77 (11), 64 (6), 63 (4), 56 (30). Anal. (C11H16N2O3S): Cal.: C, 51.54; H, 6.29; N, 10.93. Found: C, 51.59; H, 6.25; N, 10.96.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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